molecular formula C9H12N2O4 B8037275 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Katalognummer: B8037275
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: GQMLZYJDDNAULF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is a heterocyclic carboxylic acid derivative characterized by a pyrazole ring substituted with a methoxycarbonyl group at the 3-position and a butanoic acid chain at the 1-position of the pyrazole. Its molecular formula is C$9$H${12}$N$2$O$4$, with a molecular weight of 212.20 g/mol.

Eigenschaften

IUPAC Name

3-(3-methoxycarbonylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-6(5-8(12)13)11-4-3-7(10-11)9(14)15-2/h3-4,6H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMLZYJDDNAULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of a pyrazole derivative with a butanoic acid derivative. One common method is the esterification of pyrazole with methoxycarbonyl chloride, followed by the addition of butanoic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid may involve large-scale esterification and subsequent purification processes. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ethoxycarbonyl vs. Methoxycarbonyl

Fluorinated Derivatives

3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid (C$9$H${11}$F$2$N$3$O$_4$) incorporates a difluoromethyl group, which significantly alters electronic properties:

  • pKa : Predicted 4.10 (vs. ~4.5 for the methoxycarbonyl analog), suggesting stronger acidity .
  • Boiling Point: 435.4°C (predicted), indicating higher thermal stability compared to non-fluorinated analogs .

Pharmacological Activity Comparisons

Anti-inflammatory Potential

3-(Benzotriazol-1-yl)butanoic acid, a structurally related compound, demonstrates strong anti-inflammatory activity. Substituent modifications on the heterocycle (e.g., methoxy or trifluoromethyl groups) significantly alter efficacy:

  • Methoxy Substitution : Reduces activity due to steric hindrance or electronic effects .
  • Trifluoromethyl Substitution : Enhances activity by improving target binding or metabolic resistance .

The methoxycarbonyl group in the target compound may balance lipophilicity and electronic effects, offering intermediate bioactivity compared to these analogs.

Choleretic Activity

3-(Benzotriazol-1-yl)butanoic acid also exhibits choleretic effects. Structural simplification in the target compound (replacing benzotriazole with pyrazole) may reduce off-target interactions while retaining core functionality .

Research Findings and Practical Implications

Stability and Commercial Availability

  • Discontinued Fluorinated Analogs: 3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is listed as discontinued, likely due to challenges in large-scale synthesis or stability issues .
  • Supplier Data : The 4-substituted ethoxycarbonyl variant is commercially available (purity ≥95%), whereas the 3-substituted methoxycarbonyl analog is less commonly listed, suggesting niche applications .

Biologische Aktivität

3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid, with the molecular formula C9H12N2O4 and CAS Number 1856064-65-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy in various applications.

  • Molecular Formula : C9H12N2O4
  • Molecular Weight : 212.2 g/mol
  • CAS Number : 1856064-65-7
  • Structure : The compound features a pyrazole ring substituted with a methoxycarbonyl group and a butanoic acid moiety, which is significant for its biological activity.

The biological activity of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. The methoxycarbonyl group may enhance lipophilicity, facilitating cell membrane penetration, while the pyrazole ring can participate in hydrogen bonding with target proteins or enzymes.

Anti-inflammatory Effects

Compounds containing pyrazole rings have been documented for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. Although direct studies on this specific compound are scarce, the presence of the pyrazole moiety indicates potential therapeutic effects against inflammation.

Study on Antitumor Activity

In a study evaluating the anticancer potential of similar compounds, it was found that prodrugs derived from pyrazole exhibited significant inhibition of tumor growth in vivo. For example, AN-7, a related compound, demonstrated effective oral bioavailability and substantial reduction in lung lesions in murine models . This suggests that 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid may also possess similar anticancer properties.

Anti-Microbial Properties

While specific data on the antimicrobial activity of this compound is limited, pyrazole derivatives have been shown to exhibit antimicrobial effects against various pathogens. The structure allows for interaction with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth.

Research Findings Summary Table

Property Findings
Molecular Weight 212.2 g/mol
CAS Number 1856064-65-7
Anticancer Activity Potential based on structural analogs; selective cytotoxicity observed in related compounds
Anti-inflammatory Effects Suggested by structural properties; further research needed
Antimicrobial Activity Indicated by related compounds; specific data lacking

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.